4-amino-4-methyl-1lambda4-thian-1-one hydrochloride
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Overview
Description
4-Amino-4-methyl-1lambda4-thian-1-one hydrochloride (AMT-HCl) is a synthetic derivative of thiamine, a vitamin B1 analog. It is a white crystalline powder that is soluble in water and ethanol. AMT-HCl is used in various scientific research applications, including as a biochemical reagent, an enzyme inhibitor, and a fluorescent dye. It is also used in laboratory experiments as a fluorescent marker for proteins, nucleic acids, and other biomolecules.
Scientific Research Applications
4-amino-4-methyl-1lambda4-thian-1-one hydrochloride is used in various scientific research applications. It can be used as a biochemical reagent to study enzymatic reactions, and as an enzyme inhibitor to study the effects of inhibitors on enzymes. It can also be used as a fluorescent dye to label proteins, nucleic acids, and other biomolecules. Additionally, it can be used as a fluorescent marker for proteins, nucleic acids, and other biomolecules in laboratory experiments.
Mechanism of Action
The mechanism of action of 4-amino-4-methyl-1lambda4-thian-1-one hydrochloride is not fully understood. It is believed to act as an inhibitor of enzymes, blocking their active sites and preventing them from catalyzing reactions. It is also believed to act as a fluorescent dye, absorbing light at one wavelength and emitting light at a different wavelength.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. It is believed to inhibit enzymes, which can have a wide range of effects on biochemical and physiological processes. Additionally, it is believed to act as a fluorescent dye, which can be used to study the structure and function of proteins, nucleic acids, and other biomolecules.
Advantages and Limitations for Lab Experiments
The use of 4-amino-4-methyl-1lambda4-thian-1-one hydrochloride in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is easy to synthesize. Additionally, it can be used as a fluorescent dye, which can be used to label proteins, nucleic acids, and other biomolecules. The main limitation of this compound is that its mechanism of action is not fully understood, so its effects on biochemical and physiological processes are not fully understood.
Future Directions
There are several potential future directions for the use of 4-amino-4-methyl-1lambda4-thian-1-one hydrochloride. It could be used to study the effects of enzyme inhibitors on biochemical and physiological processes. Additionally, it could be used to study the structure and function of proteins, nucleic acids, and other biomolecules. Finally, it could be used to study the effects of fluorescent dyes on biochemical and physiological processes.
Synthesis Methods
4-amino-4-methyl-1lambda4-thian-1-one hydrochloride can be synthesized by a two-step process. The first step is the reaction of thiamine with acetic anhydride in the presence of pyridine. This reaction produces 4-amino-4-methyl-1lambda4-thian-1-one. The second step is the reaction of the 4-amino-4-methyl-1lambda4-thian-1-one with hydrochloric acid to produce this compound.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-amino-4-methyl-1lambda4-thian-1-one hydrochloride involves the reaction of 4-methylthiosemicarbazide with acetic anhydride to form 4-acetamido-4-methyl-1lambda4-thian-1-one. This intermediate is then reacted with hydrochloric acid to yield the final product, 4-amino-4-methyl-1lambda4-thian-1-one hydrochloride.", "Starting Materials": [ "4-methylthiosemicarbazide", "Acetic anhydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: 4-methylthiosemicarbazide is dissolved in acetic anhydride and the mixture is heated to reflux for several hours.", "Step 2: The reaction mixture is cooled and the resulting solid is filtered and washed with cold water.", "Step 3: The solid is then dissolved in hydrochloric acid and the mixture is heated to reflux for several hours.", "Step 4: The reaction mixture is cooled and the resulting solid is filtered and washed with cold water.", "Step 5: The solid is dried to yield 4-amino-4-methyl-1lambda4-thian-1-one hydrochloride." ] } | |
2757917-11-4 | |
Molecular Formula |
C6H14ClNOS |
Molecular Weight |
183.7 |
Purity |
95 |
Origin of Product |
United States |
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